![molecular formula C20H34O B1264662 Tuberculosinol](/img/structure/B1264662.png)
Tuberculosinol
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Overview
Description
Tuberculosinol is a diterpenoid.
Scientific Research Applications
Tuberculosinol in Mycobacterium tuberculosis
Tuberculosinol synthase (Rv3378c) from Mycobacterium tuberculosis plays a crucial role in virulence factor formation and cell wall biosynthesis. The structural analysis of tuberculosinol/iso-tuberculosinol synthase along with its inhibitors reveals potential mechanisms for inhibiting virulence and cell wall synthesis in M. tuberculosis, indicating its importance in developing anti-infective therapies (Chan et al., 2014).
Enzyme Characteristics and Inhibition
The Rv3377c gene product, a type-B diterpene cyclase from the Mycobacterium tuberculosis H37 genome, has been characterized to catalyze the formation of tuberculosinol. Detailed studies on this enzyme reveal its optimal conditions for activity and provide insights into its mechanism of action. Understanding these characteristics can pave the way for developing inhibitors targeting the enzyme to combat tuberculosis (Nakano & Hoshino, 2009).
Diterpene Synthesis and Applications
The discovery of a new diterpene biosynthetic gene cluster in Herpetosiphon aurantiacus highlights the role of tuberculosinol and isotuberculosinol in bacterial systems. This finding not only provides insights into the biosynthesis of these compounds but also opens up avenues for exploring their potential applications in various fields, including pharmaceuticals and biotechnology (Nakano et al., 2015).
Anti-tubercular Activity of Natural Terpenoids
Natural terpenoids have shown promise as potential antitubercular agents. The antitubercular activity of these compounds, including diterpenoids like tuberculosinol, is linked to their ability to bind to the active site of tuberculosinol phosphatase (Rv3378c) of M. tuberculosis. This discovery provides a framework for designing new antitubercular drugs based on natural and semisynthetic terpenoids (Kataev et al., 2018).
properties
Product Name |
Tuberculosinol |
---|---|
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(E)-5-[(1R,2S,8aS)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C20H34O/c1-15(11-14-21)10-13-20(5)16(2)8-9-17-18(20)7-6-12-19(17,3)4/h9,11,16,18,21H,6-8,10,12-14H2,1-5H3/b15-11+/t16-,18+,20+/m0/s1 |
InChI Key |
VHFDWNJLUATPID-AHKHSGQUSA-N |
Isomeric SMILES |
C[C@H]1CC=C2[C@H]([C@]1(C)CC/C(=C/CO)/C)CCCC2(C)C |
Canonical SMILES |
CC1CC=C2C(C1(C)CCC(=CCO)C)CCCC2(C)C |
synonyms |
tuberculosinol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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